molecular formula C8H6BrF2NO3 B1446289 3-Bromo-4-difluoromethoxy-2-nitrotoluene CAS No. 1807116-53-5

3-Bromo-4-difluoromethoxy-2-nitrotoluene

Cat. No. B1446289
M. Wt: 282.04 g/mol
InChI Key: WHKJBUCNBCMPLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-difluoromethoxy-2-nitrotoluene (3-Br-4-DFMNT) is an organic compound belonging to the nitrotoluene family. It is a colorless, volatile liquid with a characteristic odor and has a boiling point of 181°C. 3-Br-4-DFMNT is a versatile compound with a wide range of applications in the fields of organic synthesis, chemical research, and drug development.

Mechanism Of Action

The mechanism of action of 3-Bromo-4-difluoromethoxy-2-nitrotoluene is not yet fully understood. However, it is believed that the compound acts as a nucleophile, attacking an electrophilic center in the target molecule. This results in the formation of a new bond between the two molecules, which can then undergo further reactions.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Bromo-4-difluoromethoxy-2-nitrotoluene are not yet fully understood. However, it is believed that the compound has a wide range of effects on the body, including stimulating the production of certain hormones, increasing the rate of metabolism, and affecting the activity of certain enzymes. Additionally, it is believed that the compound may have a direct effect on the central nervous system, as it has been shown to affect the activity of certain neurotransmitters.

Advantages And Limitations For Lab Experiments

3-Bromo-4-difluoromethoxy-2-nitrotoluene is a versatile compound with a wide range of applications in the laboratory. It is easy to handle and store, and is relatively inexpensive to purchase. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, it should be handled with care, as it is toxic and can cause skin and eye irritation. Additionally, it should be stored away from direct sunlight and in a cool, dry place.

Future Directions

1. Further research into the biochemical and physiological effects of 3-Bromo-4-difluoromethoxy-2-nitrotoluene.
2. Development of new synthesis methods for 3-Bromo-4-difluoromethoxy-2-nitrotoluene.
3. Investigation of the potential applications of 3-Bromo-4-difluoromethoxy-2-nitrotoluene in drug development.
4. Investigation of the potential uses of 3-Bromo-4-difluoromethoxy-2-nitrotoluene in agricultural applications.
5. Investigation of the potential uses of 3-Bromo-4-difluoromethoxy-2-nitrotoluene in the synthesis of heterocyclic compounds.
6. Investigation of the potential uses of 3-Bromo-4-difluoromethoxy-2-nitrotoluene in the synthesis of nitroaromatics and nitrosoureas.
7. Investigation of the potential uses of 3-Bromo-4-difluoromethoxy-2-nitrotoluene in the synthesis of dyes and pigments.
8. Investigation of the potential uses of 3-Bromo-4-difluoromethoxy-2-nitrotoluene in the synthesis of agrochemicals.
9. Development of new methods for the safe handling and storage of 3-Bromo-4-difluoromethoxy-2-nitrotoluene.
10. Investigation of the potential uses of 3-Bromo-4-difluoromethoxy-2-nitrotoluene in the synthesis of pharmaceuticals.

Scientific Research Applications

3-Bromo-4-difluoromethoxy-2-nitrotoluene is widely used in scientific research, particularly in the fields of organic synthesis and drug development. It is used as a reactant in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a starting material in the synthesis of various nitro-containing compounds, such as nitroaromatics and nitrosoureas. Additionally, it is used as a reagent in the synthesis of various heterocyclic compounds, including pyridines, quinolines, and indoles.

properties

IUPAC Name

2-bromo-1-(difluoromethoxy)-4-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO3/c1-4-2-3-5(15-8(10)11)6(9)7(4)12(13)14/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKJBUCNBCMPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC(F)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-difluoromethoxy-2-nitrotoluene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-difluoromethoxy-2-nitrotoluene
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-difluoromethoxy-2-nitrotoluene
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-difluoromethoxy-2-nitrotoluene
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-difluoromethoxy-2-nitrotoluene
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-difluoromethoxy-2-nitrotoluene
Reactant of Route 6
3-Bromo-4-difluoromethoxy-2-nitrotoluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.